molecular formula C14H14N4O2 B2631458 (3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone CAS No. 2034472-42-7

(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone

Cat. No. B2631458
CAS RN: 2034472-42-7
M. Wt: 270.292
InChI Key: KCMRWOWFUQNSAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone, also known as PPYPM, is a potent and selective inhibitor of protein kinase B (PKB), also known as Akt. PKB is a key regulator of cell survival, growth, and proliferation, and is frequently deregulated in cancer and other diseases. PPYPM has shown promise in preclinical studies as a potential therapeutic agent for cancer and other diseases.

Scientific Research Applications

Diabetes Management

The compound’s ability to modulate blood glucose levels makes it relevant for diabetes research. It may find applications in preventing and treating disorders associated with elevated plasma glucose, such as type 1 diabetes, obesity-related diabetes, and related metabolic conditions .

Chemical Biology and Drug Design

The pyrrolidine-pyrimidine scaffold offers opportunities for chemical biology and drug design. Medicinal chemists can modify substituents on both rings to fine-tune biological activity. Understanding the stereochemistry and binding modes of different stereoisomers is crucial for optimizing drug candidates .

properties

IUPAC Name

(3-pyridin-4-yloxypyrrolidin-1-yl)-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-14(13-16-5-1-6-17-13)18-9-4-12(10-18)20-11-2-7-15-8-3-11/h1-3,5-8,12H,4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMRWOWFUQNSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone

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